molecular formula C3H4Cl2O5S2 B14605242 1,3-Propanedisulfonyl dichloride, 2-oxo- CAS No. 58886-69-4

1,3-Propanedisulfonyl dichloride, 2-oxo-

Cat. No.: B14605242
CAS No.: 58886-69-4
M. Wt: 255.1 g/mol
InChI Key: NFMBSIHRRFSFPQ-UHFFFAOYSA-N
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Description

1,3-Propanedisulfonyl dichloride, 2-oxo- is a chemical compound with the molecular formula C₃H₆Cl₂O₄S₂. It is also known as propane-1,3-disulfonyl dichloride. This compound is characterized by the presence of two sulfonyl chloride groups attached to a propane backbone. It is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedisulfonyl dichloride, 2-oxo- can be synthesized through the reaction of propane-1,3-diol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O\text{C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O} C₃H₈O₂ + 2HSO₃Cl → C₃H₆Cl₂O₄S₂ + 2H₂O

Industrial Production Methods

In industrial settings, the production of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedisulfonyl dichloride, 2-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonyl hydrides or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Scientific Research Applications

1,3-Propanedisulfonyl dichloride, 2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanedisulfonyl dichloride, 2-oxo- involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound can modify proteins by reacting with amino groups, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedisulfonyl chloride: Similar structure but lacks the oxo group.

    1,2-Ethanedisulfonyl dichloride: Shorter carbon chain.

    1,4-Butanedisulfonyl dichloride: Longer carbon chain.

Uniqueness

1,3-Propanedisulfonyl dichloride, 2-oxo- is unique due to the presence of the oxo group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more versatile in certain synthetic applications compared to its analogs .

Properties

CAS No.

58886-69-4

Molecular Formula

C3H4Cl2O5S2

Molecular Weight

255.1 g/mol

IUPAC Name

2-oxopropane-1,3-disulfonyl chloride

InChI

InChI=1S/C3H4Cl2O5S2/c4-11(7,8)1-3(6)2-12(5,9)10/h1-2H2

InChI Key

NFMBSIHRRFSFPQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CS(=O)(=O)Cl)S(=O)(=O)Cl

Origin of Product

United States

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